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Compound of Interest

Compound Name:
2-Oxocycloheptane-1-

carbaldehyde

Cat. No.: B173652 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of a molecule's structural and electronic properties is paramount. This guide provides a

comparative spectral analysis of a close analogue of 2-Oxocycloheptane-1-carbaldehyde—

namely, 2-Oxocyclohexane-1-carbaldehyde—and contrasts it with Cyclohexanecarboxaldehyde

to highlight the influence of the ketone functionality. Due to the limited availability of published

experimental data for 2-Oxocycloheptane-1-carbaldehyde, this comparison focuses on its

six-membered ring counterpart, offering valuable insights into the spectral characteristics of this

class of compounds.

Comparative Spectral Data
The following tables summarize the key spectral data for 2-Oxocyclohexane-1-carbaldehyde

and Cyclohexanecarboxaldehyde, providing a basis for understanding their structural nuances.
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Compound
¹H NMR

(CDCl₃, ppm)

¹³C NMR

(CDCl₃, ppm)
IR (cm⁻¹)

Mass Spec

(m/z)

2-

Oxocyclohexane-

1-carbaldehyde

9.75 (s, 1H,

CHO), 3.55 (dd,

1H, CH-CHO),

2.50-1.80 (m,

8H, CH₂)

208.5 (C=O,

ketone), 202.1

(C=O, aldehyde),

58.2 (CH-CHO),

41.5, 28.1, 25.3,

23.0 (CH₂)

~1725 (C=O,

ketone), ~1705

(C=O, aldehyde),

~2720, ~2820

(C-H, aldehyde)

126.07 (M⁺)

Cyclohexanecarb

oxaldehyde

9.64 (d, 1H,

CHO), 2.31-2.20

(m, 1H, CH-

CHO), 1.95-1.15

(m, 10H, CH₂)

204.8 (C=O,

aldehyde), 53.7

(CH-CHO), 26.3,

25.7, 25.1 (CH₂)

~1730 (C=O,

aldehyde),

~2705, ~2810

(C-H, aldehyde)

112.09 (M⁺)

Experimental Protocols
The data presented in this guide is typically acquired through standard spectroscopic

techniques. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer, typically operating at a frequency of 400 MHz for protons. The sample is

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a 5 mm NMR

tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total

Reflectance) crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹, with

characteristic absorption bands reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled

with a gas chromatograph (GC-MS) for separation and identification. The sample is ionized,

and the mass-to-charge ratio (m/z) of the resulting fragments is detected. The molecular ion

peak (M⁺) corresponds to the molecular weight of the compound.
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Visualizing the Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis and

characterization of an organic compound.
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Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical

compound.

Comparative Analysis of Key Spectral Features
The presence of the ketone group in 2-Oxocyclohexane-1-carbaldehyde significantly influences

its spectral properties compared to Cyclohexanecarboxaldehyde. This is visually represented in

the following diagram.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Oxocycloheptane-1-carbaldehyde Analogues]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b173652#spectral-analysis-and-characterization-of-
2-oxocycloheptane-1-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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